4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513583
InChI: InChI=1S/C11H8F4O3/c12-8-4-6(9(16)1-2-10(17)18)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,17,18)
SMILES: C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCC(=O)O
Molecular Formula: C11H8F4O3
Molecular Weight: 264.17 g/mol

4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid

CAS No.:

Cat. No.: VC13513583

Molecular Formula: C11H8F4O3

Molecular Weight: 264.17 g/mol

* For research use only. Not for human or veterinary use.

4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid -

Specification

Molecular Formula C11H8F4O3
Molecular Weight 264.17 g/mol
IUPAC Name 4-[3-fluoro-5-(trifluoromethyl)phenyl]-4-oxobutanoic acid
Standard InChI InChI=1S/C11H8F4O3/c12-8-4-6(9(16)1-2-10(17)18)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,17,18)
Standard InChI Key PHHHVSUOOWBBCP-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCC(=O)O
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a central phenyl ring substituted at the 3-position with a fluorine atom and at the 5-position with a trifluoromethyl (CF3\text{CF}_{3}) group. A 4-oxobutyric acid moiety (COCH2CH2COOH-\text{COCH}_{2}\text{CH}_{2}\text{COOH}) is attached to the phenyl ring’s 4-position, creating a ketone and carboxylic acid functional group (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1443331-28-9
Molecular FormulaC11H8F4O3\text{C}_{11}\text{H}_{8}\text{F}_{4}\text{O}_{3}
Molecular Weight264.17 g/mol
IUPAC Name4-[3-fluoro-5-(trifluoromethyl)phenyl]-4-oxobutanoic acid
SMILESC1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCC(=O)O\text{C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCC(=O)O}

Stereochemical Considerations

While the compound lacks chiral centers, the electron-withdrawing nature of the CF3\text{CF}_{3} and fluorine groups influences its reactivity. The trifluoromethyl group enhances lipophilicity, potentially impacting membrane permeability in biological systems.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-[3-fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid is inferred from analogous methodologies for trifluoromethylphenyl derivatives. A plausible pathway involves:

  • Friedel-Crafts Acylation: Reacting 3-fluoro-5-(trifluoromethyl)benzene with succinic anhydride in the presence of a Lewis acid (e.g., AlCl3\text{AlCl}_{3}) to introduce the 4-oxobutyric acid chain .

  • Oxidation of Intermediate Alcohols: Subsequent oxidation of a secondary alcohol intermediate using agents like Jones reagent or potassium permanganate to form the ketone .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
1AlCl3\text{AlCl}_{3}, 80–100°CAnhydrous conditions, stoichiometric catalyst
2CrO3/H2SO4\text{CrO}_{3}/\text{H}_{2}\text{SO}_{4}, 0–5°CpH control, temperature moderation

Industrial-Scale Challenges

A patent detailing the synthesis of a structurally related isoxazole derivative highlights challenges in minimizing isomeric byproducts. For example, controlling reaction pH (3.0–5.0) and using hydroxylamine free bases reduced impurity formation to <0.80% in analogous systems . Similar strategies, such as optimizing solvent polarity and stepwise temperature gradients, may apply to this compound’s production.

Analytical Characterization

Spectroscopic Data

While explicit NMR or IR data for this compound are unavailable, inferences from similar trifluoromethylphenyl analogs suggest:

  • 1H^{1}\text{H} NMR: Aromatic proton signals at δ 7.5–8.0 ppm, with splitting patterns reflecting meta-substitution. The CH2\text{CH}_{2} groups in the butyric acid chain resonate at δ 2.6–3.2 ppm.

  • 19F^{19}\text{F} NMR: Distinct signals for the fluorine atom (–F) and trifluoromethyl group (CF3\text{CF}_{3}) at δ −60 to −70 ppm.

Applications and Research Directions

Pharmaceutical Intermediates

The compound may serve as a precursor to bioactive molecules, leveraging its trifluoromethyl group for target binding. For example, fluorinated analogs of sitagliptin (a DPP-IV inhibitor) share structural motifs with this compound .

Material Science

The CF3\text{CF}_{3} group’s hydrophobicity and chemical stability could make this compound useful in polymer coatings or liquid crystal displays.

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